Cromoglicic Acid Impurity 11

Cromoglicic Acid Impurity Profiling Molecular Weight

Regulatory compliance demands precise impurity quantification in cromolyn sodium formulations. Cromoglicic Acid Impurity 11 (CAS 149992-30-3) is a fully characterized reference standard critical for ICH Q2(R1) method validation. Its distinct diester scaffold ensures unambiguous identification. • Resolves from API and related impurities (EP Impurity B, Impurity 2) for specificity per ICH Q2(R1). • Quantifies degradation products under forced degradation (heat, light, oxidation) per ICH Q1A(R2). • Supports routine QC to maintain impurity levels below 0.1% threshold in ophthalmic products. Available with comprehensive analytical data and global logistics support.

Molecular Formula C25H20O11
Molecular Weight 496.4 g/mol
CAS No. 149992-30-3
Cat. No. B14799412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCromoglicic Acid Impurity 11
CAS149992-30-3
Molecular FormulaC25H20O11
Molecular Weight496.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O
InChIInChI=1S/C25H20O11/c1-2-32-25(31)21-10-15(28)23-17(6-4-8-19(23)36-21)34-12-13(26)11-33-16-5-3-7-18-22(16)14(27)9-20(35-18)24(29)30/h3-10,13,26H,2,11-12H2,1H3,(H,29,30)
InChIKeyQMWIMHLPICQPBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cromoglicic Acid Impurity 11 (CAS 149992-30-3): Reference Standard for Analytical Development in Cromolyn Quality Control


Cromoglicic Acid Impurity 11 (CAS 149992-30-3), also cataloged as Sodium Cromoglicate Impurity 18, is a chemically synthesized reference standard used as an impurity marker in the quality control (QC) and analytical method development for the active pharmaceutical ingredient (API) Cromoglicic Acid (Cromolyn Sodium) [1]. This compound, with the systematic IUPAC name 5-[3-(2-Ethoxycarbonyl-4-oxo-chromen-5-yl)oxy-2-hydroxy-propoxy]-4-oxo-chromene-2-carboxylic acid and a molecular weight of 496.4 g/mol (C25H20O11), serves as a critical tool for ensuring the purity and stability of cromolyn sodium formulations, particularly in the development of stability-indicating HPLC methods [1].

Why a General-Purpose Cromoglicic Acid Standard Cannot Replace Impurity 11 in Critical Analytical Applications


In pharmaceutical analysis, generic substitution with an unqualified or dissimilar compound is not feasible because regulatory guidelines (ICH Q3A/B) mandate the identification, quantification, and control of specific impurities that exceed defined thresholds (e.g., >0.1%) in drug substances and products [1][2]. Cromoglicic Acid Impurity 11 represents a unique, structurally defined chemical entity—a diester derivative of cromoglicic acid—that arises from specific synthetic pathways or degradation conditions. Its distinct molecular weight (496.4 g/mol) and chromatographic behavior are not replicated by other cromolyn impurities or the API itself. Therefore, to validate analytical methods for specificity, linearity, and accuracy for this particular impurity, a dedicated, well-characterized reference standard like Impurity 11 is essential to ensure method reliability and regulatory compliance [3].

Quantitative Differentiation of Cromoglicic Acid Impurity 11 from Related Compounds: An Evidence-Based Guide for Procurement


Molecular Weight Differentiation: Cromoglicic Acid Impurity 11 vs. API and Key Impurities

The molecular weight of Cromoglicic Acid Impurity 11 (496.4 g/mol) is a key differentiator from the API (Cromoglicic Acid, 468.4 g/mol) and from other common impurities like EP Impurity B (524.5 g/mol) and Impurity 2 (360.4 g/mol). This mass difference is critical for accurate detection and identification by LC-MS methods [1]. In HPLC analysis, this difference translates to distinct retention times, enabling its specific separation and quantification.

Cromoglicic Acid Impurity Profiling Molecular Weight

Chromatographic Resolution: HPLC Retention Time Difference for Impurity 11 vs. API

In a typical reversed-phase HPLC method for cromolyn sodium analysis, Impurity 11 exhibits a distinct retention time (RT) of approximately 8.5 minutes, while the API peak elutes at around 5.2 minutes under the same conditions [1]. This difference is crucial for achieving baseline resolution (Rs > 1.5) required for accurate quantification.

Cromoglicic Acid HPLC Method Validation

Purity Specification: Impurity 11 as a Reference Standard vs. Technical-Grade Compounds

As a reference standard, Cromoglicic Acid Impurity 11 is offered with a typical purity of 95% as determined by HPLC, which is suitable for its intended use in analytical method development and validation . This level of purity, while lower than the >99% often required for APIs, is appropriate for a secondary reference standard used for system suitability and impurity identification, where precise quantitation of the impurity itself is the primary goal.

Reference Standard Purity Cromoglicic Acid

Key Applications for Cromoglicic Acid Impurity 11 in Pharmaceutical Quality and Stability Studies


Method Validation for Impurity Profiling of Cromolyn Sodium Drug Substance

Cromoglicic Acid Impurity 11 is essential for establishing the specificity of an HPLC or UPLC method intended to monitor related substances in cromolyn sodium API. Its inclusion in a system suitability mixture demonstrates that the method can resolve Impurity 11 from the main API peak and from other known impurities like EP Impurity B and Impurity 2, a critical requirement for ICH Q2(R1) validation [1].

Stability-Indicating Assay for Cromolyn Sodium Inhalation Solutions

During forced degradation studies (e.g., exposure to heat, light, or oxidation), Impurity 11 may form as a specific degradation product. Using the Impurity 11 reference standard allows for the identification and quantification of this degradant, confirming the stability-indicating nature of the analytical method. This is crucial for establishing product shelf-life and storage conditions as per ICH Q1A(R2) guidelines [2].

Quality Control Release Testing of Cromolyn Sodium Ophthalmic Formulations

In routine QC, the Impurity 11 standard is used to prepare a reference solution for the quantification of this specific impurity in finished ophthalmic products. This ensures batch-to-batch consistency and that the impurity level remains below the defined limit (e.g., NMT 0.1% or 0.15%), thereby guaranteeing product safety and compliance with pharmacopeial monographs [3].

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